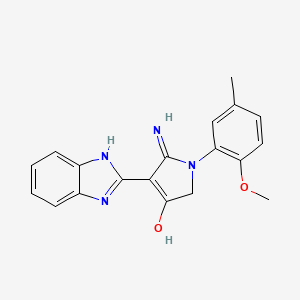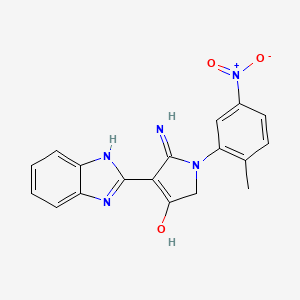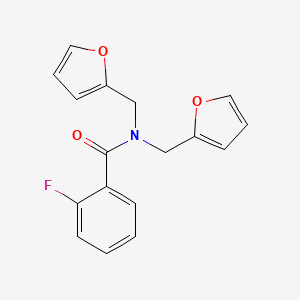
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of heterocyclic organic compounds and contains a benzodiazole ring fused with a pyrrolone ring. Let’s break down its structure:
Structure:C18H16N4O2
- The benzodiazole moiety consists of a five-membered diazole ring (containing two nitrogen atoms) fused with a six-membered benzene ring.
- The pyrrolone ring is a five-membered ring containing a nitrogen atom.
Preparation Methods
Synthetic Routes:
Heterocyclization Approach:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions at the benzodiazole nitrogen or the pyrrolone nitrogen.
Reduction: Reduction of the carbonyl group in the pyrrolone ring can yield the corresponding alcohol.
Substitution: Substitution reactions occur at the benzodiazole ring, where halogens or other groups can be introduced.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).
Major Products: These reactions yield derivatives with modified functional groups, influencing their properties.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, and antimicrobial activities.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in the development of novel materials (e.g., polymers, dyes).
Mechanism of Action
Molecular Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of benzodiazole and pyrrolone rings sets it apart.
Similar Compounds: Related compounds include benzodiazoles, pyrrolones, and hybrids of both.
Remember that this compound’s potential lies not only in its structure but also in its versatility across scientific disciplines
: IUPAC name: 5-amino-4-(1,3-benzodiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one. : Reference: Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel 1,3-benzodiazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 182, 111634. : Reference: Kumar, A., et al. (2017). Synthesis and biological evaluation of novel 1,3-benzodiazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 26(10), 2293-2303.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O2/c1-11-7-8-16(25-2)14(9-11)23-10-15(24)17(18(23)20)19-21-12-5-3-4-6-13(12)22-19/h3-9,20,24H,10H2,1-2H3,(H,21,22) |
InChI Key |
AZUBATGHFPMHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11389323.png)
![2-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11389324.png)
![5-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11389329.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine](/img/structure/B11389332.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389347.png)
![2-[3-(4-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11389351.png)
![6,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11389358.png)

![3-(2-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11389385.png)
![methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11389386.png)
![9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11389398.png)


